molecular formula C7H12N4O3 B3362690 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006442-43-8

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3362690
CAS No.: 1006442-43-8
M. Wt: 200.2 g/mol
InChI Key: PBLXFPJYQILWOA-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxy group at position 3 and a nitro group at position 4 on the pyrazole ring, along with a propan-1-amine side chain at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of 3-methoxy-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methoxy-4-nitro-1H-pyrazole with potassium carbonate in dimethylformamide (DMF) at room temperature.

    Alkylation: The 3-methoxy-4-nitro-1H-pyrazole is then alkylated using an appropriate alkylating agent, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Various nucleophiles and bases depending on the desired substitution.

Major Products Formed

    Reduction: 3-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-1-amine.

    Substitution: Products depend on the substituent introduced in place of the methoxy group.

Scientific Research Applications

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a shorter side chain.

    3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)butan-1-amine: Similar structure but with a longer side chain.

    3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with a different position of the amine group.

Uniqueness

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-14-7-6(11(12)13)5-10(9-7)4-2-3-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXFPJYQILWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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